8-Methyl-3-nitrosoimidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-3-nitrosoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it an important scaffold for the development of various chemical and pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, multicomponent reactions, and oxidative coupling .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions may involve the use of reducing agents to convert the nitroso group to an amine.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
8-Methyl-3-nitrosoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
Comparison: 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-3-nitrosoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O/c1-6-3-2-4-11-7(10-12)5-9-8(6)11/h2-5H,1H3 |
InChI Key |
PIIXTRVJOQPPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2N=O |
Origin of Product |
United States |
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